

# Ellipsometry for measuring polymer film thickness on silicon

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## An In-Depth Technical Guide to Measuring Polymer Film Thickness on Silicon: A Comparative Analysis of Ellipsometry and Its Alternatives

For researchers, scientists, and professionals in drug development, the precise control and characterization of thin polymer films are critical for a multitude of applications, from drug delivery systems and medical implants to biosensors and microelectronics. The thickness of these films is a fundamental parameter that dictates their physical, chemical, and optical properties. This guide provides a comprehensive overview of spectroscopic ellipsometry as a powerful, non-destructive technique for measuring polymer film thickness on silicon substrates. It offers an objective comparison with other common methods and provides a detailed experimental protocol to ensure accurate and reliable measurements.

## The Crucial Role of Thin Film Characterization

The functionality of many advanced materials and devices is contingent on the properties of thin films.<sup>[1][2]</sup> In the realm of polymer science, controlling film thickness at the nanometer and micrometer scales is paramount for achieving desired performance characteristics.<sup>[3]</sup> Whether developing a biocompatible coating for a medical device or a dielectric layer in a transistor, the ability to accurately and reproducibly measure film thickness is a cornerstone of quality control and innovation.<sup>[1]</sup>

# Fundamentals of Ellipsometry: Seeing with Polarized Light

Spectroscopic ellipsometry is an optical technique that measures the change in the polarization state of light upon reflection from a sample surface.<sup>[2][4][5][6]</sup> It is a highly sensitive and non-destructive method for determining film thickness and optical constants.<sup>[2][4][7][8]</sup> The core principle involves illuminating a sample with a polarized beam of light and analyzing the polarization of the reflected light.<sup>[9]</sup> The change in polarization is quantified by two parameters: the amplitude ratio,  $\Psi$  (Psi), and the phase difference,  $\Delta$  (Delta).<sup>[9]</sup> These parameters are related to the ratio of the reflection coefficients for p-polarized (parallel to the plane of incidence) and s-polarized (perpendicular to the plane of incidence) light.

By measuring  $\Psi$  and  $\Delta$  over a range of wavelengths (spectroscopic ellipsometry) and angles of incidence, a detailed model of the sample's structure, including the thickness and optical properties of each layer, can be constructed.<sup>[9][10]</sup>

## A Comparative Guide to Thin Film Measurement Techniques

While ellipsometry is a powerful tool, it is not the only method available for thin film characterization. Other common techniques include Atomic Force Microscopy (AFM), X-ray Reflectivity (XRR), and Stylus Profilometry. The choice of technique depends on the specific requirements of the measurement, such as the desired accuracy, the nature of the film and substrate, and whether a destructive or non-destructive method is preferable.

## Comparative Analysis of Key Techniques

Feature	Spectroscopic Ellipsometry (SE)	Atomic Force Microscopy (AFM)	X-ray Reflectivity (XRR)	Stylus Profilometry
Principle	Measures change in light polarization upon reflection.[2][4][5][6]	A sharp tip scans the surface to create a topographical map.[1][11]	Measures the interference of X-rays reflected from interfaces.[12][13]	A diamond-tipped stylus is dragged across the surface to measure step height.[14]
Typical Thickness Range	Sub-nm to several $\mu\text{m}$ .[9][15]	Angstroms to several $\mu\text{m}$ .	Angstroms to a few hundred nm.[16]	~10 nm to several mm.
Accuracy	High (sub-nm precision is possible).[8][17]	High (sub-nm vertical resolution).	High (sub-Angstrom precision).	Moderate to low, depends on stylus force and sample hardness.
Measurement Speed	Fast (seconds to minutes).	Slow (minutes to hours).	Slow (minutes to hours).	Fast (seconds to minutes).
Sample Damage	Non-destructive.[2][7][18]	Can be destructive if not operated in non-contact mode.	Non-destructive.[13]	Destructive (can scratch the surface).[14]
Information Provided	Film thickness, refractive index, extinction coefficient, surface roughness.[1][4][16]	Surface topography, roughness, step height.[1][19]	Film thickness, density, surface and interface roughness.[12][16]	Step height, surface profile.[16]

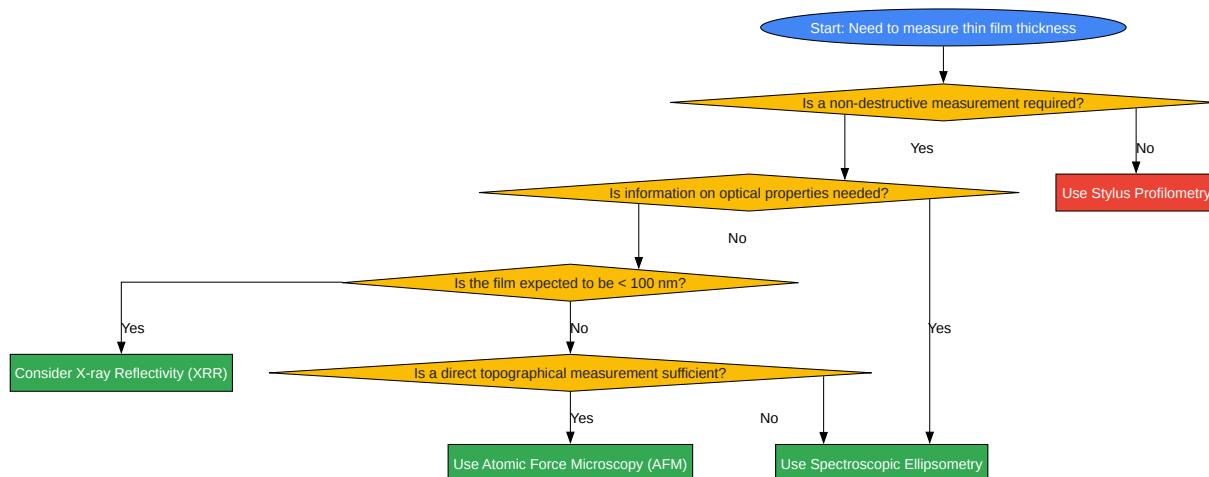
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Sample Requirements	Smooth, reflective surface; requires an optical model. <a href="#">[6]</a> <a href="#">[18]</a>	Can be used on a wide variety of surfaces.	Smooth, flat surface. <a href="#">[12]</a> <a href="#">[20]</a>	Requires a step edge (scratch or masked area). <a href="#">[21]</a>
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## Making the Right Choice: A Decision-Making Workflow

The following diagram provides a simplified workflow to guide the selection of the most appropriate technique for your specific needs.



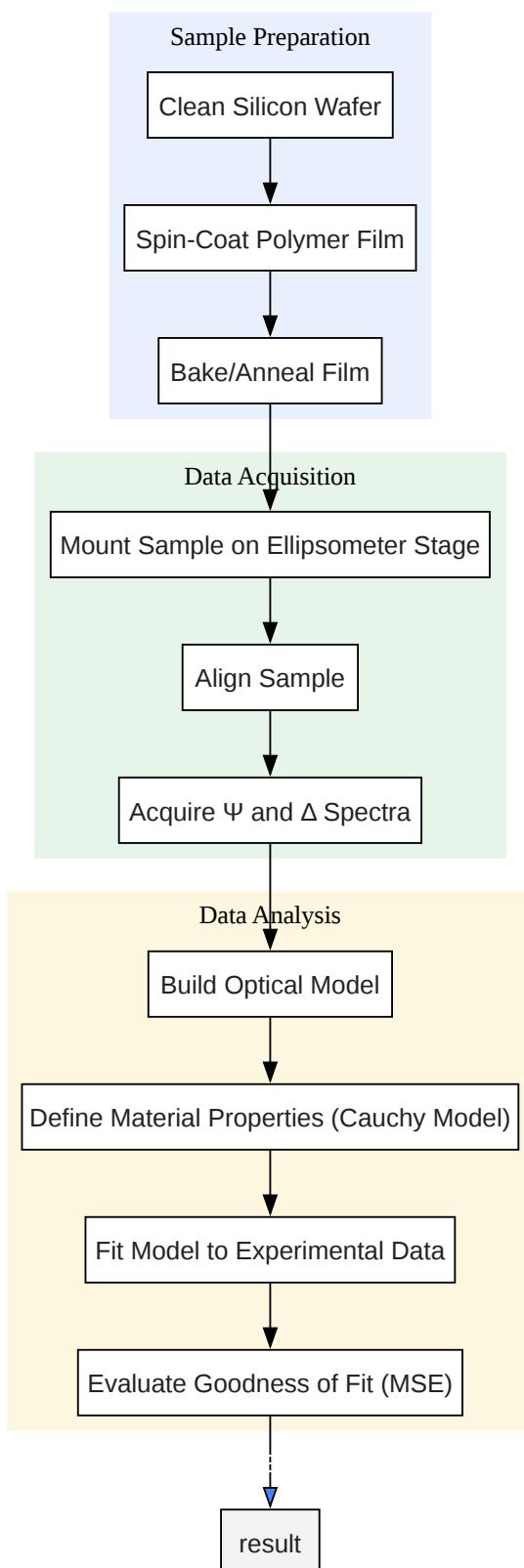
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Caption: A decision-making flowchart for selecting a thin film measurement technique.

## Experimental Protocol: Measuring Polymer Film Thickness on Silicon with Ellipsometry

This protocol outlines the steps for measuring the thickness of a transparent polymer film (e.g., polystyrene, PMMA) spin-coated onto a silicon wafer using a spectroscopic ellipsometer.

### Experimental Workflow



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Caption: Workflow for polymer film thickness measurement using ellipsometry.

## Step-by-Step Methodology

### 1. Sample Preparation:

- Silicon Wafer Cleaning: Thoroughly clean the silicon wafer to remove any organic residues and the native oxide layer. A common procedure involves sonication in acetone, followed by isopropanol, and then rinsing with deionized water. A final treatment with an oxygen plasma or a "piranha" solution (a mixture of sulfuric acid and hydrogen peroxide) can be used to create a clean, hydrophilic surface.
- Polymer Solution Preparation: Dissolve the polymer in a suitable solvent (e.g., toluene for polystyrene) to the desired concentration. The concentration will influence the final film thickness.
- Spin Coating: Dispense the polymer solution onto the center of the cleaned silicon wafer. Spin the wafer at a specific speed for a set duration.<sup>[5]</sup> The final film thickness is primarily determined by the solution viscosity and the spin speed.
- Baking/Annealing: Bake the coated wafer on a hotplate or in an oven at a temperature above the polymer's glass transition temperature to remove any residual solvent and to anneal the film.

### 2. Data Acquisition:

- Instrument Setup: Turn on the ellipsometer and allow the light source to stabilize.
- Sample Mounting and Alignment: Mount the sample on the ellipsometer stage. Align the sample by adjusting its height and tilt to maximize the intensity of the reflected light beam.
- Measurement Parameters: Set the desired angle of incidence (typically 70-75 degrees for silicon substrates) and the spectral range (e.g., 300-1000 nm).
- Data Collection: Acquire the ellipsometric parameters,  $\Psi$  and  $\Delta$ , as a function of wavelength.

### 3. Data Analysis and Modeling:

- Building the Optical Model: The analysis of ellipsometry data requires the construction of an optical model that represents the sample structure.<sup>[10]</sup> For a polymer film on silicon, a three-

layer model is typically used:

- Ambient: Air (refractive index,  $n \approx 1$ )
- Layer 1: Polymer film (unknown thickness and optical constants)
- Substrate: Silicon (known optical constants)
- It is also common to include a thin native oxide ( $\text{SiO}_2$ ) layer between the silicon substrate and the polymer film.[22]
- Defining Material Properties:
  - The optical constants of the silicon substrate and the native oxide layer are well-established and can be loaded from the software's material library.[23]
  - For a transparent polymer film in the visible spectral range, the refractive index ( $n$ ) can be described by the Cauchy dispersion formula:[24][25][26]
    - $n(\lambda) = A + B/\lambda^2 + C/\lambda^4$
    - Where A, B, and C are the Cauchy parameters that are determined during the fitting process, and  $\lambda$  is the wavelength. The extinction coefficient ( $k$ ) is typically assumed to be zero for transparent polymers.[24]
- Fitting the Model: The software uses a regression algorithm to vary the unknown parameters (in this case, the film thickness and the Cauchy parameters A, B, and C) to minimize the difference between the measured  $\Psi$  and  $\Delta$  spectra and the spectra calculated from the optical model.[10]
- Evaluating the Fit: The quality of the fit is typically assessed by the Mean Squared Error (MSE).[10] A low MSE value indicates a good agreement between the model and the experimental data. It is also important to visually inspect the fit to ensure there are no systematic deviations.

## Conclusion

Spectroscopic ellipsometry is a highly effective and versatile technique for the characterization of polymer film thickness on silicon substrates. Its non-destructive nature, high precision, and ability to simultaneously determine optical properties make it an invaluable tool for researchers and scientists in various fields.[\[2\]](#)[\[7\]](#)[\[8\]](#) While alternative methods like AFM, XRR, and profilometry have their own merits, ellipsometry often provides the most comprehensive information for optically transparent films. By following a well-defined experimental protocol and employing an appropriate optical model, researchers can obtain accurate and reliable data to advance their work in areas ranging from materials science to drug development.

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